molecular formula C14H11ClN4O2 B2613203 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1255782-22-9

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No.: B2613203
CAS No.: 1255782-22-9
M. Wt: 302.72
InChI Key: PGCCHCVIIFQWJU-UHFFFAOYSA-N
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Description

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The presence of the triazolo and pyridazine rings in its structure contributes to its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the formation of the triazolopyridazine core.

    Cyclization: The intermediate product undergoes cyclization to form the triazolopyridazine ring.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity. Additionally, the use of automated synthesis and purification systems would streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which enhances its biological activity and potential as a therapeutic agent. Its ability to inhibit multiple targets and induce apoptosis makes it a valuable compound in cancer research.

Properties

IUPAC Name

3-[6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-3-1-2-9(8-10)11-4-5-12-16-17-13(19(12)18-11)6-7-14(20)21/h1-5,8H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCCHCVIIFQWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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